1,7,7-Trimethylbicyclo[2.2.1]heptan-2-amine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N/c1-9(2)7-4-5-10(9,3)8(11)6-7/h7-8H,4-6,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDFWXZBEVCOVIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(C2)N)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70954248 | |
| Record name | 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70954248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
464-42-6, 32511-34-5 | |
| Record name | endo-1,7,7-Trimethylbicyclo(2.2.1)heptan-2-amine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000464426 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1R,2S,4R)-Born-2-ylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032511345 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70954248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1R,2S,4R)-born-2-ylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.418 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Endo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.684 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
Overview
1,7,7-Trimethylbicyclo[2.2.1]heptan-2-amine, commonly derived from camphor, is a bicyclic amine with significant biological activities. Its structure lends itself to various interactions with biological molecules, making it a subject of interest in medicinal chemistry and pharmacology. This article explores its synthesis, biological activities, mechanisms of action, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves several steps:
- Starting Material : Camphor is the primary precursor.
- Reduction : Camphor is reduced to borneol using sodium borohydride.
- Amination : Borneol undergoes amination to form bornylamine.
- Hydrochloride Formation : Bornylamine is reacted with hydrochloric acid to yield the hydrochloride salt of the compound.
This process can be optimized for industrial production to ensure high yields and purity .
Antiviral Activity
Research has demonstrated that derivatives of this compound exhibit antiviral properties, particularly against influenza viruses. A study synthesized C2-symmetric compounds based on this structure and tested their efficacy against the H1N1 strain of influenza virus. The most active compound showed a selectivity index (SI) exceeding that of standard antiviral agents like amantadine and rimantadine by nearly tenfold .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various bacterial strains. In one study, it was found that certain derivatives exhibited significant inhibition of biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis at specific concentrations (MIC values). For instance, a derivative showed a 50% reduction in planktonic forms of S. aureus at a concentration of 256 µg/mL .
Cytotoxicity and Selectivity
In terms of cytotoxicity, the selectivity index (SI) is crucial for determining the safety profile of these compounds. The SI is calculated by comparing the cytotoxic concentration (CTD50) to the effective concentration (ED50) against target pathogens . The data indicate that while some derivatives exhibit potent antimicrobial actions, they also possess varying levels of cytotoxicity.
The biological activity of this compound is largely attributed to its ability to interact with specific receptors and enzymes within microbial cells:
- Receptor Binding : The bicyclic structure allows for efficient binding to viral proteins or bacterial enzymes.
- Inhibition of Replication : By binding to viral channels or enzymes involved in replication processes, these compounds can inhibit the growth and spread of pathogens.
Study on Influenza Virus
A notable study assessed the antiviral efficacy of synthesized camphor-based compounds against influenza virus A/California/7/09 (H1N1)pdm09 in MDCK cells. The results indicated that specific modifications in the structure significantly influenced both antiviral activity and cytotoxicity .
Antimicrobial Evaluation
Another investigation focused on the antimicrobial properties against Methicillin-resistant Staphylococcus aureus (MRSA). Compounds derived from this compound demonstrated effective eradication rates against biofilms formed by MRSA strains, highlighting their potential as therapeutic agents .
Comparative Analysis
| Compound | Activity Type | MIC (µg/mL) | SI |
|---|---|---|---|
| 1a | Antiviral | <100 | >10 |
| 1b | Antimicrobial | 256 | >5 |
| Rimantadine | Antiviral | 335 | <5 |
| Amantadine | Antiviral | 284 | <5 |
This table illustrates the comparative efficacy and safety profiles of various compounds related to this compound.
Scientific Research Applications
Pharmaceutical Applications
a. Neuropharmacology
1,7,7-Trimethylbicyclo[2.2.1]heptan-2-amine has been studied for its neuroprotective properties. Research indicates that it may play a role in modulating neurotransmitter systems and protecting neurons from oxidative stress, which is crucial in conditions such as neurodegenerative diseases .
b. Antidepressant Effects
Recent studies have explored the compound's potential as an antidepressant. It has been shown to influence serotonin pathways, suggesting a mechanism that could alleviate symptoms of depression .
c. Pain Management
The compound has been investigated for its analgesic properties, particularly in the context of chronic pain management. Its ability to interact with pain pathways makes it a candidate for further research in pain relief therapies .
Chemical and Analytical Applications
a. Synthesis of Derivatives
this compound serves as a valuable intermediate in organic synthesis. It has been used to create various derivatives that exhibit biological activity, including potential anticancer agents .
b. Analytical Chemistry
The compound is employed in analytical chemistry for the development of methodologies to detect and quantify amines in biological samples. Its unique structure aids in creating specific assays that can distinguish it from other similar compounds .
Biochemical Applications
a. Cell Culture and Modification
In cell biology, this compound is utilized for cell culture and modification studies. It can influence cell growth and differentiation, making it useful for research on cellular responses to various stimuli .
b. Enzyme Inhibition Studies
The compound has been included in studies aimed at understanding enzyme inhibition mechanisms, particularly concerning soluble epoxide hydrolase (sEH). This research is significant for developing new therapeutic strategies against inflammatory diseases .
Material Science Applications
a. Polymer Chemistry
In polymer science, this compound is explored as a monomer for synthesizing novel polymers with specific mechanical properties and thermal stability .
b. Additive Manufacturing
Research indicates potential uses of this compound in additive manufacturing processes due to its ability to modify material properties during the printing process .
Case Studies
Preparation Methods
Formation of Camphor Oxime
The most widely documented route begins with D-camphor (1,7,7-trimethylbicyclo[2.2.1]heptan-2-one), a readily available terpenoid. Conversion to its oxime derivative serves as the critical first step. In a representative procedure, D-camphor (71.6 mmol) is dissolved in ethanol (36 mL) and water (55 mL), followed by the addition of hydroxylamine hydrochloride (1.6 equiv) and sodium acetate (1.3 equiv). The reaction proceeds at 60°C for 16 hours, yielding 1,7,7-trimethylbicyclo[2.2.1]heptan-2-one oxime (56% yield after recrystallization). Key parameters include:
| Parameter | Value |
|---|---|
| Solvent System | Ethanol/Water (1:1.5 v/v) |
| Reaction Temperature | 60°C |
| Yield | 56% |
| Melting Point | 116–117°C |
The oxime’s structure is confirmed via -NMR, displaying characteristic peaks at δ 0.80 (s, 3H, geminal methyl) and δ 3.20 (s, 1H, oxime proton).
Reduction of Oxime to Amine
Synthesis via Nitro-imine Intermediate
Preparation of Nitro-imine Derivative
An alternative pathway involves the conversion of camphor oxime to N-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene)nitramide (nitro-imine). The oxime (11.98 mmol) is treated with aqueous sodium nitrite (15 wt%, 2.0 equiv) in acetic acid at 24–27°C for 16 hours. This yields the nitro-imine as a pale yellow solid (87% yield), characterized by a melting point of 34–37°C and distinct -NMR signals at δ 0.89 (s, 3H) and δ 2.10–2.30 (m, bicyclic protons).
| Parameter | Value |
|---|---|
| Solvent | Acetic Acid |
| Reaction Time | 16 hours |
| Yield | 87% |
| Purification | Ether Extraction |
Alternative Synthetic Routes
Direct Reductive Amination of Camphor
Direct reductive amination of D-camphor using ammonium acetate and sodium cyanoborohydride (NaBHCN) in methanol represents a theoretically viable but less explored method. The steric hindrance of the bicyclic framework complicates imine formation, necessitating prolonged reaction times (72+ hours) and resulting in modest yields (<30%).
Enzymatic Resolution of Racemic Mixtures
Chiral resolution of racemic 1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine has been achieved using lipase-mediated acetylation. For instance, Candida antarctica lipase B (CAL-B) selectively acetylates the (R)-enantiomer in toluene at 40°C, enabling isolation of the (S)-amine with >90% enantiomeric excess (ee).
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
HPLC analysis (C18 column, acetonitrile/water 70:30) reveals >98% purity for amine synthesized via nitro-imine reduction, with a retention time of 6.2 minutes.
Applications in Medicinal Chemistry
This compound serves as a key intermediate for antitubercular agents. Derivatives such as bornylamine-based amido-alcohols exhibit minimum inhibitory concentrations (MIC) of 2–8 μg/mL against Mycobacterium tuberculosis H37Rv . Structural modifications at the amine group enhance bioavailability and reduce cytotoxicity, underscoring its versatility in drug design.
Q & A
Q. What are the common synthetic routes for preparing derivatives of 1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine, and how are reaction conditions optimized?
Derivatives are synthesized via nucleophilic substitution or condensation reactions. For example, ureas are formed by reacting the amine with 1,1'-carbonyldiimidazole (CDI) in dimethylformamide (DMF) at 25°C for 3 hours, followed by coupling with halogenated anilines at 60°C for 8 hours. Yields (up to 94%) depend on reagent stoichiometry, temperature, and solvent polarity . Tellurium-based derivatives are synthesized via reflux reactions with tellurium tetrabromide and mercury(II) chloride intermediates, followed by recrystallization .
Q. How is the structural characterization of this compound derivatives performed?
Characterization relies on ¹H-NMR for verifying substituent positions and stereochemistry, FT-IR for identifying functional groups (e.g., imine or urea linkages), and mass spectrometry for molecular weight confirmation. For example, tellurium-containing compounds show distinct NMR shifts for aromatic protons (δ 6.8–7.2 ppm) and imine groups (δ 8.1–8.3 ppm) .
Q. What biological activities have been reported for derivatives of this compound?
Urea derivatives exhibit potent inhibition of soluble epoxide hydrolase (sEH) and RNA viruses (e.g., coronaviruses), with IC₅₀ values in the nanomolar range . Borneol-derived sulfonates show antibacterial activity, while morpholine-linked derivatives inhibit influenza A virus replication in MDCK cells .
Advanced Research Questions
Q. How does stereochemistry influence the solubility and bioactivity of this compound derivatives?
The compound exists as a mixture of four stereoisomers (endo/exo and R/S enantiomers). Pure enantiomers of camphanyl ureas (e.g., S- and R-forms) were synthesized to study sEH inhibition. The S-enantiomer showed higher solubility in phosphate buffer (0.8 mg/mL vs. 0.5 mg/mL for R), correlating with improved potency due to better target binding .
Q. What reaction mechanisms govern the formation of unsymmetrical ureas from this amine?
Unsymmetrical urea synthesis involves a two-step mechanism: (1) CDI activates the amine to form an isocyanate intermediate, and (2) nucleophilic attack by a second amine. Competing reactions (e.g., symmetrical urea formation) are minimized by controlling temperature, solvent (DMF), and base (triethylamine) to stabilize intermediates .
Q. How do structural modifications of the bicyclic scaffold affect antiviral activity?
Increasing linker length between the bicyclic core and morpholine groups in influenza inhibitors enhances toxicity but reduces efficacy. Optimal activity requires a rigid, lipophilic scaffold (e.g., 1,7,7-trimethylbicyclo[2.2.1]heptan) to maintain viral entry inhibition while minimizing cytotoxicity .
Q. What analytical challenges arise in separating stereoisomers of this compound, and how are they addressed?
Diastereomers (endo/exo) are separable via column chromatography using silica gel and polar solvents (e.g., ethyl acetate/hexane), while enantiomers require chiral HPLC with cellulose-based columns. However, incomplete separation in some studies limits stereochemical resolution .
Q. How does this compound compare to adamantane derivatives in drug design?
Bicyclo[2.2.1]heptane derivatives exhibit higher water solubility than adamantane analogs due to reduced hydrophobicity. For example, camphanyl ureas show 2–3× higher solubility while retaining sEH inhibitory activity, making them preferable for pharmacokinetic optimization .
Q. What advanced spectroscopic methods are used to resolve ambiguities in structural assignments?
2D NMR (COSY, HSQC) clarifies proton-proton coupling and carbon-proton correlations in complex mixtures. For example, HSQC confirmed imine (C=N) carbon shifts at δ 160–165 ppm in tellurium derivatives . X-ray crystallography is used sparingly due to challenges in crystallizing bulky bicyclic compounds.
Q. How are computational methods applied to predict the bioactivity of derivatives?
Molecular docking studies (e.g., with SARS-CoV-2 main protease) guide urea derivative design by identifying key hydrogen bonds between the bicyclic amine and catalytic residues (e.g., His41 and Cys145). DFT calculations predict nucleophilicity trends, aiding reagent selection for regioselective reactions .
Methodological Considerations
- Yield Optimization : Use Schlenk techniques for air-sensitive reactions (e.g., tellurium intermediates) .
- Solubility Testing : Employ shake-flask methods in phosphate buffer (pH 7.4) with HPLC quantification .
- Viral Assays : Conduct plaque reduction assays in MDCK cells for influenza A, reporting EC₅₀ and CC₅₀ values .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
